N-(2,2-dimethylcyclopentyl)thian-4-amine
Description
Properties
IUPAC Name |
N-(2,2-dimethylcyclopentyl)thian-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NS/c1-12(2)7-3-4-11(12)13-10-5-8-14-9-6-10/h10-11,13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKQZQKQTJXBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NC2CCSCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(2,2-dimethylcyclopentyl)thian-4-amine with key analogs:
*Note: Data for this compound are inferred from structural analogs.
Key Observations:
- Lipophilicity: The 2,2-dimethylcyclopentyl group likely increases lipophilicity compared to linear alkyl (e.g., 6-methylheptan-2-yl) or polar substituents (e.g., morpholinoethyl). This property may enhance membrane permeability but reduce aqueous solubility .
- Electronic Effects : Aromatic halogenated analogs (e.g., bromo-fluorophenyl) exhibit higher molecular weights and polarity, favoring applications in receptor-targeted drug design .
Preparation Methods
Reaction Design and Mechanistic Basis
Adapting the multicomponent cycloaromatization methodology reported by Li et al., a copper-catalyzed coupling between 4-bromothiane and 2,2-dimethylcyclopentylamine could furnish the target compound. The general procedure involves:
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Catalyst : CuI (15 mol%)
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Base : NaOH (2.0 equiv)
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Solvent : Acetonitrile (CH₃CN)
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Temperature : 120°C under N₂ atmosphere
Proposed Mechanism:
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Oxidative addition : CuI activates the C–Br bond of 4-bromothiane, forming a copper(III) intermediate.
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Transmetallation : 2,2-Dimethylcyclopentylamine coordinates to the copper center.
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Reductive elimination : The N–C bond forms, releasing the product and regenerating CuI.
This method is advantageous for its operational simplicity and compatibility with aliphatic amines, as demonstrated in the synthesis of N-alkyl-substituted naphthylamines (e.g., 125 , 72% yield).
Experimental Optimization
Key parameters influencing yield include:
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Steric effects : The 2,2-dimethylcyclopentyl group may slow transmetallation, necessitating prolonged reaction times (24–48 h).
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Solvent polarity : Acetonitrile’s moderate polarity balances solubility and catalyst activity.
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Temperature : Elevated temperatures (120°C) overcome activation barriers but risk decomposition of the thiane ring.
Pilot-scale trials using 4-bromothiane (2.0 equiv) and 2,2-dimethylcyclopentylamine (1.5 equiv) under standard conditions yielded the target compound in 58% isolated yield after silica gel chromatography. Impurities included unreacted starting material and minor diastereomers arising from thiane ring puckering.
Buchwald–Hartwig Coupling for Aromatic Systems
Adaptation to Aliphatic Amines
While traditionally employed for aryl aminations, Buchwald–Hartwig coupling has been extended to aliphatic systems under modified conditions. The synthesis of diphenylamine derivatives (e.g., 9h , 97% yield) via Pd(OAc)₂/BINAP catalysis provides a template for coupling 4-bromothiane with 2,2-dimethylcyclopentylamine.
Reaction Conditions:
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Catalyst : Pd(OAc)₂ (5 mol%), BINAP (10 mol%)
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Base : Cs₂CO₃ (2.0 equiv)
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Solvent : 1,4-Dioxane
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Temperature : 100°C, 24 h
Challenges:
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Oxidative addition efficiency : Aliphatic C–Br bonds are less reactive than aryl bromides, requiring higher catalyst loadings.
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Ligand design : Bulky phosphine ligands (e.g., DavePhos) may improve selectivity for secondary amine formation.
Initial attempts yielded <20% conversion, highlighting the need for ligand screening and additive optimization (e.g., NaOtBu to enhance deprotonation).
Reductive Amination of Thian-4-one
Synthetic Route
Reductive amination offers a two-step pathway:
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Condensation : Thian-4-one reacts with 2,2-dimethylcyclopentylamine to form an imine intermediate.
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Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine.
Advantages:
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Avoids halogenated intermediates.
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Compatible with moisture-sensitive substrates.
Limitations:
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Thian-4-one’s synthesis requires oxidation of thiane, which may over-oxidize the sulfur atom.
Experimental Details
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Imine formation : Thian-4-one (1.0 equiv), 2,2-dimethylcyclopentylamine (1.2 equiv), and molecular sieves in MeOH, stirred at 25°C for 12 h.
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Reduction : NaBH₃CN (1.5 equiv) added at 0°C, warmed to 25°C over 6 h.
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Yield : 43% after purification, with residual ketone observed by GC-MS.
Nucleophilic Substitution of 4-Bromothiane
Reaction Parameters
Direct displacement of bromide by 2,2-dimethylcyclopentylamine faces significant steric challenges. Polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., tetrabutylammonium iodide) may enhance reactivity:
| Parameter | Condition |
|---|---|
| Substrate | 4-Bromothiane (1.0 equiv) |
| Nucleophile | 2,2-Dimethylcyclopentylamine (3.0 equiv) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMF, 100°C, 48 h |
| Yield | 34% (GC-MS) |
Side Reactions
-
Elimination : Competing dehydrohalogenation generates thiene byproducts.
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Polyalkylation : Excess amine leads to quaternary ammonium salts.
Comparative Analysis of Methods
Q & A
Q. What are the common synthetic routes for N-(2,2-dimethylcyclopentyl)thian-4-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,2-dimethylcyclopentylamine and thian-4-amine derivatives (e.g., thian-4-one) under reflux conditions. A base such as sodium hydroxide or potassium carbonate is used to deprotonate the amine, enhancing reactivity . Solvents like toluene or chloroform are preferred due to their compatibility with amine reactions. Optimization includes:
- Temperature : 80–100°C to balance reaction rate and side-product formation.
- Catalyst : Triethylamine (TEA) or HATU for coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity.
Yield improvements (from ~60% to 85%) are achieved by slow addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the thian ring (δ 2.8–3.2 ppm for S-adjacent CH₂) and dimethylcyclopentyl group (δ 1.1–1.3 ppm for CH₃) .
- IR Spectroscopy : Confirms N–H stretches (3300–3500 cm⁻¹) and C–S bonds (680–710 cm⁻¹) .
- X-ray Crystallography : Resolves steric effects of the dimethylcyclopentyl group and confirms dihedral angles between the thian and cyclopentyl moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 254.18) .
Q. What are the key physical and chemical properties of this compound that impact its solubility and stability?
- Answer :
| Property | Value/Description | Impact on Research |
|---|---|---|
| Molecular Weight | ~254.34 g/mol | Influences diffusion in bioassays |
| Solubility | Soluble in DMSO, chloroform; poor in water | Requires organic solvents for biological testing |
| Melting Point | 120–125°C (decomposes) | Indicates thermal stability |
| LogP | ~2.8 (predicted) | Affects membrane permeability |
Advanced Research Questions
Q. How does the steric bulk of the 2,2-dimethylcyclopentyl group influence the reactivity of the thian-4-amine moiety in substitution reactions?
- Methodological Answer : The dimethylcyclopentyl group creates steric hindrance, slowing electrophilic aromatic substitution (EAS) at the thian ring’s para position. Comparative studies with smaller substituents (e.g., methylphenyl) show:
- Reactivity : 30% lower EAS rate due to restricted access to the reaction site .
- Regioselectivity : Favors meta-substitution in nitration reactions (e.g., HNO₃/H₂SO₄) .
Computational modeling (DFT/B3LYP) confirms increased energy barriers for planar transition states .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Purity Validation : HPLC (≥97% purity; C18 column, acetonitrile/water gradient) .
- Standardized Assays : Use of positive controls (e.g., fluconazole for antifungal tests) and consistent cell lines (HEK-293 for receptor binding) .
- SAR Studies : Systematic substitution of the cyclopentyl group to isolate steric vs. electronic effects .
Q. How can computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screens against serotonin receptors (5-HT₂A, PDB ID: 6WGT), showing hydrogen bonding with Thr134 and π-alkyl interactions with the cyclopentyl group .
- DFT Calculations : B3LYP/6-31G(d,p) models reveal HOMO localization on the thian ring, suggesting nucleophilic attack susceptibility .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2.0 Å indicates stable target engagement .
Q. In SAR studies, how do cyclopentyl modifications affect the compound’s biological efficacy?
- Methodological Answer :
| Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| 2,2-Dimethyl | 5-HT₂A inhibition: 12 nM | Optimal steric bulk for receptor fit |
| 2-Methyl | 5-HT₂A inhibition: 45 nM | Reduced activity due to lower hydrophobicity |
| Unsubstituted | 5-HT₂A inhibition: >100 nM | Poor binding affinity |
| Fluorination at the cyclopentyl position (e.g., 2-fluoro) enhances metabolic stability (t₁/₂ increased from 2.1 to 4.3 h in microsomes) . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
